(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a synthetic organic compound that features a pyrazole ring, two thiophene rings, and an acrylamide group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the thiophene rings: Thiophene derivatives can be introduced via cross-coupling reactions such as Suzuki or Stille coupling.
Formation of the acrylamide group: This can be done through the reaction of an appropriate amine with acryloyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings.
Reduction: Reduction reactions could target the acrylamide group or the pyrazole ring.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the thiophene rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions might include the use of strong acids or bases, depending on the specific substitution reaction.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
Catalysis: Compounds with pyrazole and thiophene rings are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the development of organic semiconductors.
Biology and Medicine
Biochemistry: Used in the study of enzyme inhibition and receptor binding.
Industry
Agriculture: Potential use as pesticides or herbicides.
Pharmaceuticals: Development of new therapeutic agents.
Mechanism of Action
The mechanism of action for compounds like (E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide would depend on its specific biological target. Generally, such compounds might:
Inhibit enzymes: By binding to the active site or allosteric sites.
Interact with receptors: Modulating receptor activity through agonism or antagonism.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-yl)acrylamide: Unique due to its specific combination of functional groups.
Other pyrazole derivatives: Often used in medicinal chemistry for their anti-inflammatory and anticancer properties.
Thiophene derivatives: Known for their applications in organic electronics and pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its combination of a pyrazole ring, two thiophene rings, and an acrylamide group, which may confer unique biological activities and chemical properties.
Properties
IUPAC Name |
(E)-N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-3-thiophen-2-ylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS2/c20-16(5-4-14-3-1-9-22-14)17-11-15(13-6-10-21-12-13)19-8-2-7-18-19/h1-10,12,15H,11H2,(H,17,20)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBBROBBXFJCSNW-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)C=CC2=CC=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(N=C1)C(CNC(=O)/C=C/C2=CC=CS2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.